4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl-substituted pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and piperazine rings. Common synthetic routes include:
Formation of the Pyrimidine Core: This step often involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions, where a pyrrolidine derivative is reacted with a halogenated pyrimidine intermediate.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced via nucleophilic substitution or coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, pyrrolidine, and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Piperazine Derivatives: Compounds such as 1-(4-methoxyphenyl)piperazine and 1-(2-pyridyl)piperazine are structurally related and have comparable biological activities.
Uniqueness
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6/c1-14-13-17(25-18(23-14)28-7-2-3-8-28)27-11-9-26(10-12-27)16-6-4-5-15(24-16)19(20,21)22/h4-6,13H,2-3,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYZEECOPCDYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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